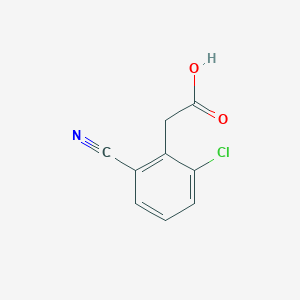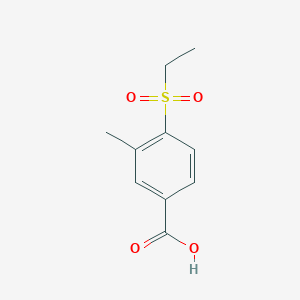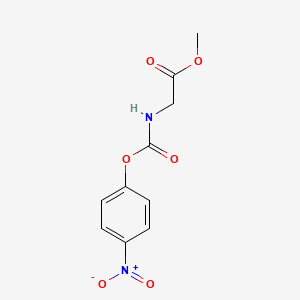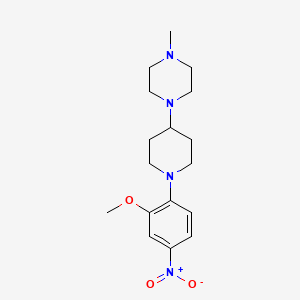
2-(2-Chloro-6-cyanophenyl)acetic acid
説明
2-(2-Chloro-6-cyanophenyl)acetic acid (2C6CPA) is a compound belonging to the class of organic compounds known as phenylacetic acids. It is a colorless, odorless, and water-soluble solid that has various applications in scientific research. Synthesis of 2C6CPA is a relatively simple process, and the compound has a wide variety of uses in the laboratory.
科学的研究の応用
Synthesis and Anticancer Activity : A study involved the synthesis of a compound related to 2-(2-Chloro-6-cyanophenyl)acetic acid, focusing on its potential anticancer activity. The synthesized compound showed promising results in vitro (Liu Ying-xiang, 2007).
Enzyme Inhibition Properties : Research on a pyrrolizine derivative closely related to 2-(2-Chloro-6-cyanophenyl)acetic acid revealed its capability to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes. This implies potential anti-inflammatory and other pharmacological properties (S. Laufer et al., 1994).
Computational Chemistry and Reactivity Studies : A comparative study on halogen substituted phenylacetic acids, including chloro variants, was conducted using Density Functional Theory (DFT). It explored the reactivity, acidity, and vibrational spectra of these compounds (A. K. Srivastava et al., 2015).
Photolytic Transformation Studies : Another study focused on the photolytic transformation of diclofenac, which shares a similar structural motif with 2-(2-Chloro-6-cyanophenyl)acetic acid. This research can be relevant for understanding the environmental impact and degradation pathways of such compounds (L. Eriksson et al., 2010).
Fluorescent Probe Development : A study on the development of a simpler, sensitive, and selective fluorescent probe for detecting cysteine and homocysteine, using a structure related to chloro-acetic acid, might provide insights into the potential applications of 2-(2-Chloro-6-cyanophenyl)acetic acid in bioanalytical chemistry (Nidhi Nehra et al., 2020).
Kinetics of Piperidinolysis : A study investigated the kinetics of the piperidinolysis of active esters of acetic acid, which might be relevant to understanding the chemical reactivity of 2-(2-Chloro-6-cyanophenyl)acetic acid (T. Kőmíves et al., 1977).
Molecular Imprinted Polymer Nanoparticles : Research on the use of molecular imprinted polymer nanoparticles for the sensitive and selective determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices could be extrapolated to similar compounds like 2-(2-Chloro-6-cyanophenyl)acetic acid (F. Omidi et al., 2014).
作用機序
The result of the action of acetic acid can vary depending on its concentration and the specific biochemical pathways it interacts with. At high concentrations, acetic acid can have a corrosive effect, while at lower concentrations, it may act as a weak acid and participate in various biochemical reactions.
The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of acetic acid. For example, the presence of a strong acid or base can catalyze reactions involving acetic acid .
特性
IUPAC Name |
2-(2-chloro-6-cyanophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHIYPSRLDDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-cyanophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)


![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)


![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)





![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)